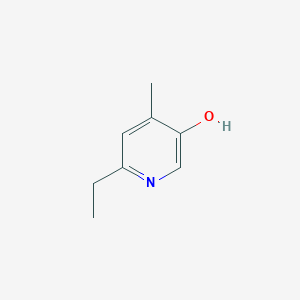
6-Ethyl-4-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-methylpyridin-3-ol is a chemical compound belonging to the pyridinol family Pyridinols are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methylpyridin-3-ol typically involves the introduction of an ethyl group to the pyridinol core. One common method involves the alkylation of 4-methylpyridin-3-ol with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium catalysts, can also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl-4-methylpyridin-3-one, while reduction could produce ethyl-4-methylpyridin-3-amine.
Scientific Research Applications
6-Ethyl-4-methylpyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of neurodegenerative diseases and cancer.
Industry: It is used in the formulation of various industrial products, including antioxidants and stabilizers.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methylpyridin-3-ol involves its interaction with reactive oxygen species (ROS). The compound acts as a radical scavenger, neutralizing ROS and preventing oxidative damage to cells. This antioxidant activity is primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylpyridin-3-ol: Similar in structure but with different positioning of the ethyl and methyl groups.
4-Methylpyridin-3-ol: Lacks the ethyl group, making it less effective as an antioxidant.
6-Methyl-3-pyridinol: Another structural isomer with different biological activities.
Uniqueness
6-Ethyl-4-methylpyridin-3-ol is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to other pyridinol derivatives. This makes it particularly valuable in research focused on oxidative stress and related diseases.
Properties
CAS No. |
61893-01-4 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-ethyl-4-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-6(2)8(10)5-9-7/h4-5,10H,3H2,1-2H3 |
InChI Key |
HDWDZBDAKUTWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















